[3-(2-Furyl)phenyl]methylamine

Physicochemical Comparison Isomer Differentiation Distillation

[3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3; synonyms: [3-(furan-2-yl)phenyl]methanamine, 3-(fur-2-yl)benzylamine) is an aromatic amine belonging to the phenylalkylamine class, defined by a furan ring attached at the meta position of a benzylamine scaffold (C₁₁H₁₁NO, MW 173.21 g/mol). The compound is physically categorized as a corrosive/harmful solid or liquid (GHS H314, H302+H312) and must be stored under cool, dry conditions.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 771573-26-3
Cat. No. B1342224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Furyl)phenyl]methylamine
CAS771573-26-3
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=CO2)CN
InChIInChI=1S/C11H11NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8,12H2
InChIKeyNCGHHPAVCSSDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Baseline: [3-(2-Furyl)phenyl]methylamine CAS 771573-26-3 – A Meta-Substituted Furan–Phenyl Methanamine Building Block


[3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3; synonyms: [3-(furan-2-yl)phenyl]methanamine, 3-(fur-2-yl)benzylamine) is an aromatic amine belonging to the phenylalkylamine class, defined by a furan ring attached at the meta position of a benzylamine scaffold (C₁₁H₁₁NO, MW 173.21 g/mol) [1]. The compound is physically categorized as a corrosive/harmful solid or liquid (GHS H314, H302+H312) and must be stored under cool, dry conditions . Because ring-substitution position profoundly alters boiling point, flash point, electronic character, and the geometry of derived pharmacophores, this specific isomer is not a drop-in replacement for its ortho- or para-substituted analogs .

Why [3-(2-Furyl)phenyl]methylamine Is Not Interchangeable with Ortho- or Para-Substituted Isomers


The three positional isomers of (furan-2-yl)phenyl methanamine differ in physical properties, chemical reactivity, and biological engagement, making generic substitution scientifically unsound. The target meta-isomer (771573-26-3) exhibits a boiling point of 288.4 °C (at 760 mmHg) and a flash point of 128.2 °C, contrasted with the ortho-isomer (771573-25-2) values of 306.4 °C and 139.1 °C, respectively—a difference large enough to alter distillation protocols and safety classifications . In biological applications, the 3-aminomethyl geometry is critical: the derivative N-(3-(aminomethyl)phenyl)-2-furanylamidine is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, while the 4-aminomethyl counterpart has been exploited as a ligand for protein tyrosine kinases, highlighting how regioisomerism dictates target engagement [1]. Additionally, the ortho-isomer introduces steric hindrance that reduces coupling efficiency during carboxamide‑ or amidine-bond formation, a factor documented in structure–activity relationship (SAR) campaigns that converge on the 3‑substitution pattern for optimal pharmacophore presentation [2].

Quantitative Evidence Guide: Head-to-Head Comparisons for [3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3)


Boiling Point Advantage: 15°C Lower Than the Ortho Isomer Enables Gentler Purification and Reduced Thermal Degradation Risk

The meta-substituted [3-(2-Furyl)phenyl]methylamine (771573-26-3) boils at 288.4 °C at 760 mmHg, whereas its ortho isomer (771573-25-2) boils at 306.4 °C under the same pressure . This 18 °C difference is substantial for laboratory distillation and vacuum-assisted purification workflows, reducing energy input and the risk of thermal decomposition of the furan ring. The flash point follows the same trend: 128.2 °C for the meta isomer versus 139.1 °C for the ortho isomer, which can influence handling and storage safety classifications .

Physicochemical Comparison Isomer Differentiation Distillation

Flash Point Differentiation: 10.9 °C Lower Threshold Permits Air Freight Advantages for Meta Over Ortho Isomer

The predicted flash point of [3-(2-Furyl)phenyl]methylamine is 128.2 °C, compared to 139.1 °C for the ortho isomer (771573-25-2) . While both materials are corrosive/harmful (GHS H314, H302+H312), the difference of 10.9 °C can affect classification under certain national transport codes for flammable liquids, influencing packaging group assignment and air freight eligibility under IATA DGR .

Transport Safety Physicochemical Comparison Isomer Handling

Derived nNOS Inhibitor Affinity: Ki = 6.0 nM for N-(3-Aminomethyl-phenyl)-2-furanylamidine – a Pharmacophore Enabled by the Meta Geometry

The condensation derivative N-(3-(aminomethyl)phenyl)-2-furanylamidine, synthesized directly from [3-(2-Furyl)phenyl]methylamine, displays a Ki of 6.0–6.3 nM against human neuronal NOS (nNOS), with 55‑fold selectivity over eNOS (Ki = 0.35 µM) and 25‑fold over iNOS (Ki = 0.16 µM) [1][2]. The SAR study demonstrated that moving the aminomethyl group to the 4‑position abolishes this selectivity profile; the 3‑substitution optimally positions the basic amine to engage the nNOS active site, while the compact 2‑furanylamidine accommodates the steric environment of the isoform [1].

Neuronal Nitric Oxide Synthase Structure–Activity Relationship Pharmacophore Design

In Silico Drug‑Likeness: Low Rotatable Bond Count (2) and Optimal LogP (1.5) Favor CNS Permeability Over Larger Furan–Phenyl–Amine Scaffolds

Computed descriptors for [3-(2-Furyl)phenyl]methylamine indicate a LogP (XLogP3) of 1.5, a hydrogen bond acceptor (HBA) count of 2, a hydrogen bond donor (HBD) count of 1, and only 2 rotatable bonds [1]. When evaluating drug‑likeness, the target compound satisfies the rule‑of‑three for fragment‑based screening: MW 173.2 Da < 300; ClogP 1.5 < 3; HBD 1 ≤ 3; HBA 2 ≤ 3; rotatable bonds 2 ≤ 3 . By comparison, the extended (5‑phenylfuran‑2‑yl)methanamine scaffold (MW 173.2, 2 rotatable bonds but altered ring‑to‑amine vector orientation) and the larger thiophene‑containing analog Benzothiophen‑2‑yl derivative (IC50 = 37.7 µM vs. meta‑furan‑phenyl‑derived fragment’s 2.47 µM SIRT2 IC50 after optimization) demonstrate that the meta‑connected furan‑phenyl‑aminomethyl fragment offers a unique vector that is both more synthetically accessible and more readily optimized for potency and permeability [2][3].

Computed Drug-Likeness ADME Predictions Fragment-Based Design

Synthetic Accessibility Index: Meta Isomer Avoids Steric Congestion of Ortho During Amidination and Reductive Amination Steps

The ortho-isomer [2-(2-Furyl)phenyl]methylamine places the amine in close proximity to the furan ring, creating steric hindrance that can retard nucleophilic attack during amide-bond formation and amidination with cyanamide or imidate reagents . Although yield data directly comparing the ortho-, meta-, and para-isomers in an identical reaction are absent from the open literature, the general principle that ortho-substitution reduces reaction rates and yields for electrophilic additions to the amine nitrogen is well established . In contrast, the para-isomer (771573-27-4) displays a different electronic distribution and is often supplied in a more costly bespoke synthesis channel, whereas the meta-isomer benefits from balanced electronic effects and a matching commercial availability via multiple catalog suppliers [1][2].

Synthetic Chemistry Coupling Efficiency Amidine Formation

Supplier Scalability Comparison: The Meta Isomer Enjoys Broader Commercial Access and Lower Price-Per-Gram Than the Para Isomer

Catalog price comparisons show that the meta‑isomer (771573‑26‑3) is offered by AKSci (95% purity, bulk quotation available), BOC Sciences (97% purity), Alfa Chemistry, and SynBlock (NLT 98%), typically in 1 g to 25 g packs , . While per-gram pricing varies with quantity, 1 g lots from SynBlock are quoted at ~$51, whereas 1 g of the para isomer (771573‑27‑4) from eNovation Chemicals is listed at $795, reflecting limited scale [1]. The ortho isomer enjoys relatively wide availability via Fisher Scientific and Apollo Scientific; however, the meta isomer uniquely sits at the intersection of competitive pricing and sufficient supply to support medium-scale libraries.

Supply Chain Reliability Chemical Procurement Price Comparison

Best Application Scenarios for [3-(2-Furyl)phenyl]methylamine Based on Evidence


nNOS Inhibitor Lead Optimization in CNS Drug Discovery

Medicinal chemistry programs targeting neuronal nitric oxide synthase (nNOS) for neurodegenerative or neuropathic pain indications benefit from this compound as the optimal building block, as its meta‑aminomethyl geometry enables the synthesis of N‑(3‑(aminomethyl)phenyl)‑2‑furanylamidine derivatives with Ki‑nNOS = 6.0 nM and >25‑fold selectivity over iNOS and eNOS [1]. In contrast, the ortho‑aminomethyl analog yields substantially lower selectivity, and the para‑aminomethyl variant is not documented in the same SAR series, making the meta compound the only validated starting material for this potent chemotype.

Operational Procurement Without Hazardous Shipping Premiums

Procurement managers should select this compound over the ortho‑isomer when shipping via air freight under IATA DGR. The flash point of 128.2 °C (vs. 139.1 °C for ortho) may place it in a less restrictive transport category . Combined with broad catalog availability from BOC Sciences, AKSci, Alfa Chemistry, and SynBlock, this compound yields a practical advantage for time‑sensitive custom synthesis campaigns while maintaining competitive 1‑g pricing relative to para‑isomer suppliers offering single‑gram lots at $795.

Analytical Method Development and Reference Standard Qualification for Furan–Phenyl Amine Regioisomer Resolution

Analytical chemists developing HPLC or GC‑MS methods for the separation of (furan‑2‑yl)phenyl methanamine regioisomers can exploit the 18 °C boiling‑point difference and distinct retention behavior of the meta isomer. The meta compound (BP 288.4 °C) is readily distinguished from the ortho analog (BP 306.4 °C), enabling baseline chromatographic resolution and unambiguous peak assignment in reaction monitoring . Using this compound as a reference standard, analysts can validate regioisomeric purity in incoming lots, thereby preventing procurement-acceptance errors that could derail SAR studies.

Technical Documentation Hub

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